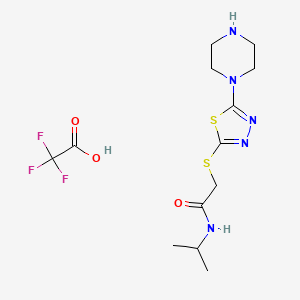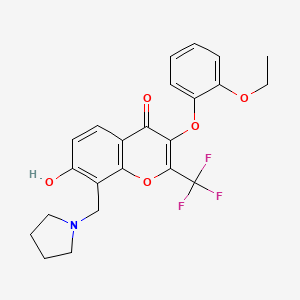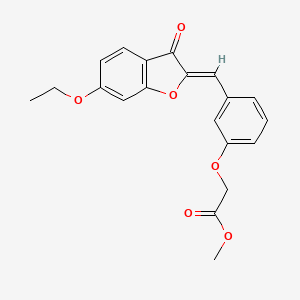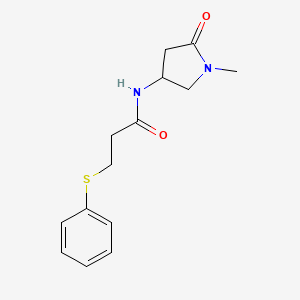
Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(3S)-tetrahydrofuran-3-yl] N-[[3-[(3-methoxy-4-oxazol-5-yl-phenyl)carbamoylamino]phenyl]methyl]carbamate seems to have a similar structure. It has a molecular weight of 452.47 and is stored in a refrigerator .
Synthesis Analysis
There is a patent that describes an improved process for the manufacture of Posaconazole, an anti-fungal agent belonging to the category of substituted Tetrahydrofuran Triazole compound . This process also describes the preparation of key intermediates in the synthesis of Posaconazole .Chemical Reactions Analysis
The compound Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is used in research and development, including drug metabolism studies .Physical And Chemical Properties Analysis
The compound (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate has a molecular weight of 256.32 . It is stored at room temperature and is available in a solid form .科学的研究の応用
Thin-Layer Chromatographic Detection
Carbosulfan, a compound related to Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, is used in pesticides and can be detected through thin-layer chromatography. This method is crucial in forensic science for identifying poisoning cases involving carbamate pesticides like carbosulfan (Bhatia & Sharma, 2011).
Biological and Nonbiological Modifications
Methylcarbamate insecticides undergo various modifications such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems, forming different products. These modifications are essential for understanding the metabolic pathways and environmental impact of these compounds (Knaak, 1971).
Chemical Synthesis and Reactions
- Research shows the efficient rearrangement of oxime mesitylenesulfonates, related to the structure of Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, into lactams and amides, which are important in pharmaceuticals (Ramalingan & Park, 2008).
- Another study discusses the direct preparation of N-(Alk-1-en-1-yl)carbamates from cyclic ketones and unsubstituted carbamates, highlighting the chemical versatility of carbamate derivatives (Dupau et al., 2002).
Structural Analysis
- The X-ray crystallographic structure determination of a stable, crystalline carbonic anhydride of an N-protected α-amino acid, using methods that can also apply to Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, provides insights into molecular structure and interactions (Chan et al., 1992).
Pharmaceutical Applications
- The compound PF-04958242, a tetrahydrofuran ether related to Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, has been identified as a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator. It shows potential for treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Environmental Impact
- Studies on the degradation of carbofuran derivatives in restricted water environments indicate the significant influence of soil composition on the stability of carbamates, which is crucial for environmental safety and pesticide management (Morales et al., 2012).
Safety and Hazards
特性
IUPAC Name |
methyl N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVXKPYNWOPFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)



![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)